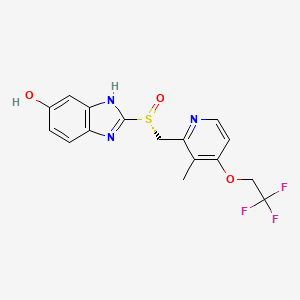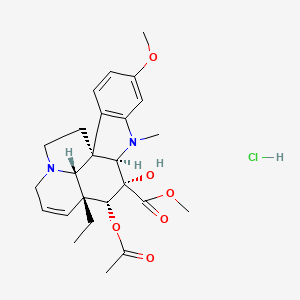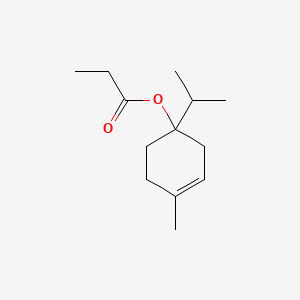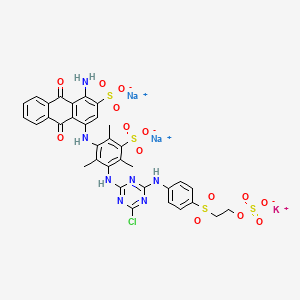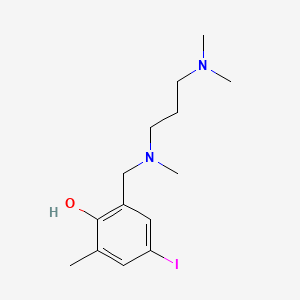
N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine: is a complex organic compound characterized by the presence of multiple functional groups, including a hydroxy group, an iodine atom, and a methyl group attached to a benzyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-iodo-3-methylbenzaldehyde and 1,3-propanediamine.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-iodo-3-methylbenzaldehyde reacts with the amine groups of 1,3-propanediamine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the corresponding amine.
Methylation: The final step involves the methylation of the amine groups using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to obtain the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry
In organic synthesis, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. Its iodine atom also makes it useful in radiolabeling studies for imaging and diagnostic purposes.
Medicine
Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or activators with high specificity and potency.
Industry
In the industrial sector, N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable building block in material science.
相似化合物的比较
Similar Compounds
N,N’,N’-Trimethyl-N-(2-hydroxy-3-methylbenzyl)-1,3-propanediamine: Lacks the iodine atom, resulting in different reactivity and applications.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-chloro-3-methylbenzyl)-1,3-propanediamine: Contains a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
N,N’,N’-Trimethyl-N-(2-hydroxy-5-bromo-3-methylbenzyl)-1,3-propanediamine:
Uniqueness
The presence of the iodine atom in N,N’,N’-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine imparts unique properties, such as enhanced reactivity in substitution reactions and potential use in radiolabeling. This makes it distinct from its analogs and valuable in specific scientific and industrial applications.
属性
| 89815-42-9 | |
分子式 |
C14H23IN2O |
分子量 |
362.25 g/mol |
IUPAC 名称 |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol |
InChI |
InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3 |
InChI 键 |
GFSRNGJEVLAEDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


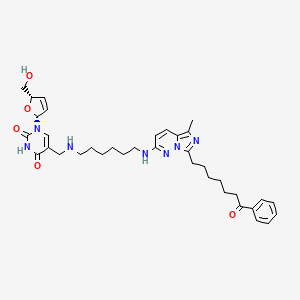
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
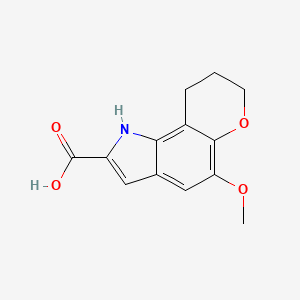
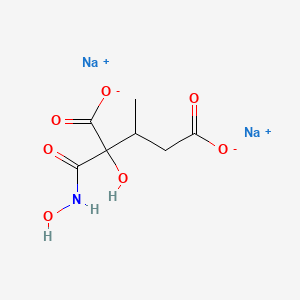
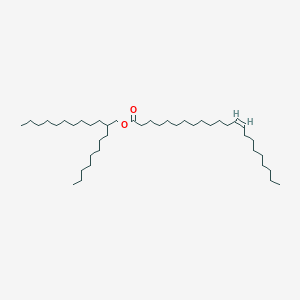
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)

